Topiramate-d12 Topiramate-d12 Topiramate-d12 is intended for use as an internal standard for the quantification of topiramate by GC- or LC-MS. Topiramate is a sugar sulfamate with anticonvulsant activity. It inhibits carbonic anhydrase in intact human erythrocytes (Ki = ~200 μM), as well as blocks sodium and calcium channels and kainate-induced currents in vitro. It also increases GABAA receptor-mediated chloride ion flux. Topiramate inhibits hind-limb tonic-extensor seizures in the maximal electroshock seizure test in mice (ED50 = 39 mg/kg, p.o.). Formulations containing topiramate have been used in the treatment of epilepsy and prophylaxis of migraine headaches.
An isotope labelled of Topiramate. Topiramate is an anticonvulsant drug. It can be used for the treatment of epilepsy.
Brand Name: Vulcanchem
CAS No.: 1279037-95-4
VCID: VC0196521
InChI: InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3
SMILES: CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
Molecular Formula: C12H21NO8S
Molecular Weight: 351.44 g/mol

Topiramate-d12

CAS No.: 1279037-95-4

Cat. No.: VC0196521

Molecular Formula: C12H21NO8S

Molecular Weight: 351.44 g/mol

Purity: 98% by HPLC; 99% atom D;

* For research use only. Not for human or veterinary use.

Topiramate-d12 - 1279037-95-4

CAS No. 1279037-95-4
Molecular Formula C12H21NO8S
Molecular Weight 351.44 g/mol
IUPAC Name [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate
Standard InChI InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3
Standard InChI Key KJADKKWYZYXHBB-RFYKXYJISA-N
Isomeric SMILES [2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H]
SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
Canonical SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Topiramate-d12 is a deuterated analog of topiramate, a medication primarily used for treating epilepsy and preventing migraines. The compound features deuterium atoms strategically substituted in place of hydrogen atoms in the parent topiramate molecule. The chemical name of Topiramate-d12 is 2,3:4,5-Bis-O-(1-methylethylidene-d6)-β-D-fructopyranose sulfamate . This compound is primarily used as a reference standard in analytical chemistry, particularly for the quantification of topiramate in biological samples.

The deuteration pattern in Topiramate-d12 creates a compound with identical chemical behavior to non-deuterated topiramate but with a distinct mass signature, making it invaluable for mass spectrometry-based analytical methods. This unique property allows Topiramate-d12 to serve as an internal standard in quantitative analyses, ensuring accurate measurements of topiramate concentrations in various biological matrices.

Chemical Properties and Structure

Molecular Characteristics

Topiramate-d12 has the molecular formula C12H9D12NO8S and a molecular weight of 351.44 g/mol . The compound features 12 deuterium atoms replacing hydrogen atoms in the original topiramate structure, while maintaining the core sulfamate group that is critical to topiramate's pharmacological activity.

The high isotopic purity of commercially available Topiramate-d12 typically exceeds 95% as determined by high-performance liquid chromatography (HPLC) . This level of purity is essential for its application as an analytical standard, where contamination with non-deuterated topiramate could compromise analytical accuracy.

Structural Features

Topiramate-d12 retains the fructopyranose ring structure of the parent compound while incorporating deuterium atoms at specific methyl positions. The systematic name [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate reflects its complex tricyclic structure .

The deuterium labeling occurs specifically at the methyl groups of the 1-methylethylidene moieties, creating a compound that maintains identical chemical reactivity to topiramate but with altered mass spectral characteristics that are advantageous for analytical applications.

Analytical Applications

Role as Internal Standard in LC-MS/MS

Topiramate-d12 serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for topiramate quantification. Multiple validation studies have employed Topiramate-d12 to enhance accuracy and precision in topiramate analysis, as documented in comprehensive literature reviews of topiramate quantitation methods .

The compound's effectiveness as an internal standard derives from its nearly identical chromatographic behavior to topiramate, while maintaining a distinct mass spectrum due to the incorporated deuterium atoms. This property allows for precise correction of matrix effects and variations in extraction efficiency during sample preparation.

Validation Parameters in Analytical Methods

Various validation studies have demonstrated the reliability of analytical methods employing Topiramate-d12 as an internal standard. Table 1 summarizes key validation parameters from studies utilizing Topiramate-d12 in LC-MS/MS analysis of topiramate.

Pharmacokinetic Applications

Method Performance Characteristics

The reliability of analytical methods utilizing Topiramate-d12 is further evidenced by their performance characteristics regarding repeatability and reproducibility. Table 2 presents data on intra-day and inter-day precision for topiramate quantification using LC-MS/MS methods that incorporate Topiramate-d12.

Table 2: Reproducibility of Topiramate Quantitation by LC-MS/MS with Topiramate-d12

StudyNominal Concentration (μg/mL)Intra-day CV (%)Intra-day Accuracy (%)Inter-day CV (%)Inter-day Accuracy (%)
Matar, 20102.02.71Not reported7.76Not reported
Matar, 201012.00.69Not reported2.97Not reported
Matar, 201025.00.81Not reported3.52Not reported

Abbreviations: CV = coefficient of variation

The coefficient of variation for repeatability ranges from approximately 0.2% to 14% across various studies, while reproducibility values range from 0.7% to 10.5%, demonstrating the high precision achievable with methods employing Topiramate-d12 .

Recovery and Matrix Effects in Analytical Methods

The effectiveness of Topiramate-d12 as an internal standard is further supported by data on recovery and matrix effects in analytical methods. Table 3 summarizes these parameters from various studies.

Table 3: Topiramate Matrix Effect and Recovery in LC-MS/MS Methods

StudyNominal Concentration (μg/mL)Recovery (%)Matrix Effect (%)Endogenous Interference
Matar, 20102.089.9111.96No interference with endogenous compounds
Matar, 201012.086.2103.0No interference with endogenous compounds
Matar, 201025.084.197.1No interference with endogenous compounds

The high recovery rates and minimal matrix effects demonstrate that analytical methods using Topiramate-d12 provide reliable quantification of topiramate across various concentration ranges and matrices.

As an analytical reference standard rather than a therapeutic agent, Topiramate-d12 faces different regulatory considerations than active pharmaceutical ingredients. However, it may be subject to control measures in some jurisdictions, as indicated by LGC Standards' notation that it is a "controlled product" that may require additional documentation to meet relevant regulations .

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